molecular formula C9H11BrO2 B12961586 2-Bromo-3,4-dimethoxy-1-methylbenzene

2-Bromo-3,4-dimethoxy-1-methylbenzene

Cat. No.: B12961586
M. Wt: 231.09 g/mol
InChI Key: FBWLFLLMKHARDG-UHFFFAOYSA-N
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Description

Significance of Aryl Bromides in Synthetic Methodologies

Aryl bromides are a cornerstone of modern synthetic organic chemistry, primarily due to their role as electrophiles in transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for constructing carbon-carbon and carbon-heteroatom bonds. Aryl bromides are often preferred over other aryl halides; they are typically more reactive than aryl chlorides and more stable and cost-effective than aryl iodides.

The utility of aryl bromides is evident in several key synthetic methodologies:

Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed coupling of an aryl halide with an organoboron compound. rsc.orgnih.gov It is widely used for the synthesis of biaryls, which are common motifs in pharmaceuticals and materials science. rsc.org The choice between an aryl bromide and other halides can influence reaction outcomes and catalyst selection. rsc.org

Stille Coupling: In this reaction, an aryl halide is coupled with an organostannane reagent, catalyzed by palladium. rsc.org The Stille reaction is valued for its tolerance of a wide range of functional groups. rsc.org

Heck Reaction: This reaction forms a substituted alkene by reacting an aryl halide with an alkene in the presence of a palladium catalyst and a base. rsc.org While aryl iodides often react faster, conditions have been developed to effectively utilize aryl bromides. rsc.org

Sonogashira Coupling: This method involves the coupling of an aryl halide with a terminal alkyne. Recent advancements have enabled the use of trimethylsilylalkynes with aryl bromides and chlorides under mild, copper-free conditions. acs.org

Other Couplings: Aryl bromides are also employed in other important transformations like the Buchwald-Hartwig amination (forming aryl amines) and Kumada coupling (using Grignard reagents). princeton.edu

Cross-Coupling ReactionNucleophileKey Features
Suzuki-Miyaura Organoboron compoundForms biaryls, widely used in pharmaceuticals. rsc.orgnih.gov
Stille OrganostannaneHigh functional group tolerance. rsc.org
Heck AlkeneSynthesizes substituted alkenes. rsc.org
Sonogashira Terminal alkyneCreates aryl alkynes, prevalent in bioactive ingredients. acs.org
Kumada Grignard reagentCouples with alkyl halides. princeton.edu

Overview of Substituted Anisoles and Their Chemical Reactivity

Anisole (B1667542), or methoxybenzene, is a simple ether consisting of a methoxy (B1213986) group attached to a phenyl group. wikipedia.org The methoxy group significantly influences the reactivity of the aromatic ring. It is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution reactions. wikipedia.org This is because the oxygen atom can donate a lone pair of electrons to the aromatic pi-system through resonance (a mesomeric effect), which outweighs its inductive electron-withdrawing effect due to the oxygen's electronegativity. wikipedia.org This electron donation increases the electron density of the benzene (B151609) ring, particularly at the ortho and para positions, making it more nucleophilic and reactive towards electrophiles than benzene itself. wikipedia.org

Substituted anisoles, which feature additional functional groups on the benzene ring, exhibit reactivity that is a composite of the directing and activating effects of all substituents. For instance, in dimethoxybenzene isomers, the two methoxy groups further enhance the ring's activation. The specific substitution pattern determines the sites most susceptible to electrophilic attack. Anisole and its derivatives are valuable precursors in the synthesis of perfumes, pharmaceuticals, and dyes. wikipedia.orgvinatiorganics.comresearchgate.net

The reactivity of anisole is demonstrated in its reaction with acetic anhydride (B1165640) to form 4-methoxyacetophenone, highlighting the preferential substitution at the para position. wikipedia.org Furthermore, the tungsten-mediated Diels-Alder reaction of anisoles with alkynes showcases advanced methods for creating highly functionalized molecules. acs.org

Contextualizing 2-Bromo-3,4-dimethoxy-1-methylbenzene within Aromatic Systems

The compound this compound integrates the chemical characteristics of its constituent functional groups: a bromine atom, two methoxy groups, and a methyl group attached to an aromatic ring.

Aryl Bromide Functionality: The bromine atom at the C2 position makes the molecule a substrate for the various palladium-catalyzed cross-coupling reactions discussed previously. This allows for the strategic introduction of a wide array of functional groups at this position, serving as a key handle for molecular elaboration.

Substituted Anisole Core: The two methoxy groups at the C3 and C4 positions, along with the methyl group at C1, are all electron-donating groups that activate the benzene ring towards electrophilic aromatic substitution. Their combined effect makes the ring highly electron-rich.

Steric and Electronic Effects: The substitution pattern dictates the regioselectivity of further reactions. The existing substituents will direct incoming electrophiles to the remaining unsubstituted positions (C5 and C6). The bromine atom is a deactivating ortho, para-director, while the methoxy and methyl groups are activating ortho, para-directors. The interplay of these electronic effects, along with steric hindrance from the existing groups, will determine the precise outcome of substitution reactions. For example, the synthesis of related compounds like 6-bromo-2,3-dimethoxybenzaldehyde (B1228148) is achieved through the bromination of 2,3-dimethoxybenzaldehyde, illustrating how existing methoxy groups direct the position of bromination. scielo.br

In essence, this compound is a highly functionalized aromatic building block. Its structure is primed for synthetic diversification, allowing chemists to leverage the reactivity of the aryl bromide for coupling reactions while also having the potential to perform further substitutions on the activated aromatic ring.

Direct Bromination Approaches

Direct bromination stands as the most straightforward pathway to introduce a bromine atom onto the 3,4-dimethoxy-1-methylbenzene scaffold. This method leverages the nucleophilic character of the aromatic ring, which attacks an electrophilic bromine species. The key to a successful synthesis is achieving high regioselectivity, ensuring the bromine atom is introduced at the desired C2 position.

Electrophilic aromatic substitution is a fundamental reaction class in organic chemistry where an atom, typically hydrogen, on an aromatic ring is replaced by an electrophile. youtube.com The reaction proceeds through a multi-step mechanism involving the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. pressbooks.publibretexts.org The stability of this intermediate is a crucial factor in determining the reaction rate and the position of substitution (regioselectivity).

The regiochemical outcome of the bromination of 3,4-dimethoxy-1-methylbenzene is controlled by the directing effects of the substituents already present on the benzene ring. pressbooks.pub Both methoxy (-OCH₃) and methyl (-CH₃) groups are classified as activating groups, meaning they increase the rate of electrophilic aromatic substitution compared to unsubstituted benzene. They achieve this by donating electron density to the ring, making it more nucleophilic. Crucially, both are also ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. wizeprep.comleah4sci.com

The methoxy group is a strong activating group. organicchemistrytutor.com It donates electron density to the ring through a powerful resonance effect, where a lone pair of electrons from the oxygen atom can be delocalized into the π-system of the ring. youtube.com This effect significantly increases the electron density at the ortho and para positions relative to the methoxy group. The methyl group is a weak activating group that donates electron density primarily through an inductive effect and hyperconjugation.

In 3,4-dimethoxy-1-methylbenzene, the substituents work in concert to determine the most reactive site for electrophilic attack.

The C4-methoxy group strongly activates the C3 (ortho) and C5 (ortho) positions.

The C3-methoxy group strongly activates the C2 (ortho), C4 (para), and C6 (ortho) positions.

The C1-methyl group weakly activates the C2 (ortho) and C6 (ortho) positions.

The positions are influenced as follows:

Position 2: Activated by the C1-methyl group (ortho) and the C3-methoxy group (ortho).

Position 5: Activated by the C4-methoxy group (ortho).

Position 6: Activated by the C1-methyl group (ortho) and the C3-methoxy group (ortho).

The directing effects are additive. The C2 and C6 positions are strongly activated by the cumulative effects of a methyl group and an ortho-methoxy group. However, the C2 position is generally favored over the C6 position due to steric hindrance from the adjacent methyl group at C1, although the primary directing power comes from the strongly activating methoxy groups. The powerful activating and directing influence of the two methoxy groups overwhelmingly favors substitution at the positions ortho to them, leading to high regioselectivity for the C2 position in the synthesis of this compound.

Substituent GroupActivating/Deactivating EffectDirecting EffectMechanism of Influence
-OCH₃ (Methoxy)Strongly ActivatingOrtho, ParaResonance (strong) and Inductive (weak)
-CH₃ (Methyl)Weakly ActivatingOrtho, ParaInductive and Hyperconjugation

Theoretical and computational studies provide significant insights into the factors governing regioselectivity in the halogenation of substituted benzenes. dntb.gov.ua Investigations using methods like Density Functional Theory (DFT) on related molecules, such as monosubstituted and dimethoxybenzenes, help to predict reaction outcomes by analyzing the electronic properties of the aromatic ring. rsc.orgdntb.gov.ua

These studies often reveal that the positions with the highest electron density are the most susceptible to attack by an electrophile. rsc.org For alkoxybenzenes, computational models confirm that the ortho and para positions possess a more negative charge, making them more nucleophilic. rsc.org In systems with multiple activating groups like 1,2-dimethoxybenzene (B1683551) (veratrole), theoretical calculations can model the transition states for substitution at each possible position. The pathway with the lowest activation energy barrier is the one that is kinetically favored, corresponding to the major product observed experimentally. These computational approaches consistently support the experimentally observed regioselectivity, where the combined electronic effects of the methoxy groups direct the incoming electrophile to a specific, highly activated position. dntb.gov.ua

The electrophilic bromination of an aromatic ring like 3,4-dimethoxy-1-methylbenzene follows a well-established two-step mechanism. libretexts.orglibretexts.org

Step 1: Attack of the Electrophile and Formation of the Arenium Ion: The reaction begins with the polarization or activation of molecular bromine, often by a Lewis acid catalyst, to create a strong electrophile (formally Br⁺). The π-electron system of the activated aromatic ring acts as a nucleophile, attacking the electrophilic bromine atom. ucalgary.ca This step is typically the slow, rate-determining step of the reaction because it temporarily disrupts the stable aromaticity of the ring. libretexts.org The result is the formation of a resonance-stabilized carbocation intermediate known as the arenium ion or sigma (σ) complex. pressbooks.pubfiveable.me

Step 2: Deprotonation and Restoration of Aromaticity: In the second, fast step, a base (often the conjugate base of the catalyst, e.g., FeBr₄⁻) removes a proton (H⁺) from the sp³-hybridized carbon atom where the bromine has attached. ucalgary.ca The electrons from the C-H bond collapse back into the ring, restoring the stable aromatic π-system and yielding the final substituted product, this compound. jove.com

The choice of brominating agent and catalyst is critical for achieving efficient and selective aromatic bromination. While highly activated rings can react with molecular bromine directly, the reaction is often facilitated by a catalyst to enhance the electrophilicity of the bromine.

For many aromatic brominations, molecular bromine (Br₂) itself is not a sufficiently strong electrophile to react with the aromatic ring at a practical rate. libretexts.org To overcome this, a Lewis acid catalyst, such as ferric bromide (FeBr₃) or aluminum chloride (AlCl₃), is employed. libretexts.orgyoutube.com

The function of the Lewis acid is to activate the bromine molecule. It reacts with one of the bromine atoms, polarizing the Br-Br bond and making the terminal bromine atom significantly more electrophilic. jove.comlibretexts.org This creates a complex (e.g., Br-Br-FeBr₃) that behaves as a source of the bromine cation (Br⁺). ucalgary.cayoutube.com The highly activated aromatic ring of 3,4-dimethoxy-1-methylbenzene can then readily attack this complex, initiating the electrophilic substitution mechanism. pressbooks.pub The catalyst is regenerated in the final deprotonation step and is therefore only required in catalytic amounts. libretexts.org The use of N-bromosuccinimide (NBS) has also been reported for the regioselective bromination of 3,4-dimethoxytoluene (B46254). researchgate.net

CatalystRole in BrominationTypical Reaction
FeBr₃ (Ferric Bromide)Lewis acid that polarizes the Br-Br bond to create a stronger electrophile.Br₂ + FeBr₃ ⇌ ⁺Br[FeBr₄]⁻
AlCl₃ (Aluminum Chloride)Lewis acid that can be used similarly to FeBr₃, often in Friedel-Crafts reactions but also in halogenations.Br₂ + AlCl₃ ⇌ ⁺Br[AlCl₃Br]⁻

An in-depth analysis of the synthetic pathways leading to this compound reveals a focus on regioselective electrophilic aromatic substitution. The starting material, 3,4-dimethoxytoluene, possesses a highly activated aromatic ring due to the presence of two electron-donating methoxy groups and one activating methyl group. This high reactivity necessitates the use of mild and selective brominating agents and carefully optimized reaction conditions to ensure the desired C-2 position is brominated, avoiding side reactions such as polybromination or benzylic bromination. This article explores several advanced and controlled methodologies for the synthesis of this specific compound.

2 Synthetic Methodologies and Strategies for this compound

The primary challenge in synthesizing this compound is controlling the regioselectivity of the bromination reaction on the electron-rich 3,4-dimethoxytoluene substrate. The two methoxy groups and the methyl group are all ortho-, para-directing activators, leading to potential bromination at positions 2, 5, and 6. However, the position ortho to the C-3 methoxy group and para to the C-4 methoxy group (C-6) is the most sterically accessible and electronically favored position for electrophilic attack. The C-2 position is ortho to both the methyl group and the C-3 methoxy group, making it another potential site for substitution. Therefore, specialized reagents and strategies are employed to selectively target the desired C-2 position.

2 Application of N-Bromosuccinimide (NBS) in Selective Bromination

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for bromination. wikipedia.org While it is famously used for radical-mediated allylic and benzylic brominations, it is also an effective reagent for the electrophilic bromination of activated aromatic rings. mdma.chmasterorganicchemistry.com For substrates like 3,4-dimethoxytoluene, which contain both an activated aromatic ring and a benzylic position (the methyl group), the choice of reaction conditions is critical to direct the reaction towards the desired nuclear bromination instead of benzylic bromination. mdma.chgla.ac.uk

Research has shown that the solvent plays a crucial role in determining the reaction pathway. In non-polar solvents like carbon tetrachloride (CCl₄), which favor radical mechanisms, benzylic bromination is often the predominant outcome. wikipedia.orgmdma.ch In contrast, polar aprotic solvents like acetonitrile (B52724) (CH₃CN) promote an ionic mechanism, favoring electrophilic aromatic substitution. mdma.ch The use of NBS in acetonitrile has been demonstrated as a mild and highly regiosepecific method for the nuclear bromination of various methoxy-substituted benzenes and naphthalenes, successfully avoiding bromination at the benzylic position. mdma.ch This system allows the reactions to proceed under milder conditions, often at room temperature, compared to reactions in CCl₄ which may require reflux. mdma.ch

3 Oxidative Bromination Systems (e.g., HBr/H₂O₂, Metal Bromides)

Oxidative bromination systems provide an environmentally benign alternative to using molecular bromine. researchgate.net A common and effective system involves the in-situ generation of an electrophilic bromine species from a bromide source, such as hydrogen bromide (HBr) or a metal bromide, using an oxidant. researchgate.net Hydrogen peroxide (H₂O₂) is a particularly attractive oxidant as it is inexpensive and its only byproduct is water, aligning with the principles of green chemistry. nih.gov

The H₂O₂/HBr system has been successfully used for the efficient bromination of several activated aromatic molecules, often conducted in an aqueous medium ("on water") at ambient temperature without the need for a metal or acid catalyst. researchgate.net This method takes advantage of the complete utilization of the bromine atom from HBr. The reactivity of this system is notable, with reports indicating that it can be more reactive than NBS for certain substrates. researchgate.net The control over the stoichiometry of H₂O₂ and HBr is crucial for achieving selective monobromination and avoiding the formation of polybrominated products. nih.gov

4 Pyridinium (B92312) Nitrate (B79036) Catalyzed Aerobic Bromination

Pyridinium-based reagents are also employed as stable and easy-to-handle solid brominating agents. The most common of these is Pyridinium Tribromide (also known as Pyridinium Perbromide), which is a complex of a pyridinium cation and a tribromide anion (Br₃⁻). wikipedia.orgresearchgate.net This reagent effectively serves as a solid source of electrophilic bromine (Br₂), with which it exists in equilibrium in solution. chemicalbook.comyoutube.com Its solid nature makes it safer and easier to handle than liquid bromine. chemicalbook.com Pyridinium tribromide has been successfully used for the bromination of electron-rich aromatic and heterocyclic compounds under mild conditions. researchgate.netchemicalbook.com

While the specific term "Pyridinium Nitrate Catalyzed Aerobic Bromination" is not widespread, related systems have been reported. For instance, a combination of potassium nitrate and Pyridinium Tribromide has been utilized to catalyze the efficient aerobic oxidation of sulfides, indicating that nitrate salts can be used in conjunction with this class of reagents in oxidative, air-mediated reactions. chemicalbook.com This suggests the potential for developing related systems for aromatic bromination.

5 Hypervalent Iodine Reagents for Aryl Bromination

Hypervalent iodine(III) reagents, such as phenyliodine diacetate (PIDA) and [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA), have emerged as powerful mediators for a variety of transformations, including the halogenation of aromatic systems. d-nb.infobeilstein-journals.org These reagents are typically used in catalytic amounts along with a terminal oxidant to regenerate the active iodine(III) species in a catalytic cycle. d-nb.info For bromination, the hypervalent iodine reagent is used in combination with a bromide source, such as an alkali metal bromide or a tetraalkylammonium bromide. mdpi.com

The reaction mechanism involves the activation of the bromide salt by the iodine(III) center to generate a more electrophilic bromine species, which then undergoes electrophilic aromatic substitution with the substrate. mdpi.com This methodology is noted for its mild reaction conditions and high efficiency. d-nb.info Research on iodine(III)-catalyzed halocyclizations has shown that when substrates contain electron-rich aromatic moieties, these rings can also undergo bromination, highlighting the utility of this system for aryl bromination. d-nb.info

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-1,2-dimethoxy-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2/c1-6-4-5-7(11-2)9(12-3)8(6)10/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBWLFLLMKHARDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)OC)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 2 Bromo 3,4 Dimethoxy 1 Methylbenzene

3 Optimization of Reaction Conditions for Selective Synthesis

Achieving a high yield of the single, desired 2-Bromo-3,4-dimethoxy-1-methylbenzene isomer requires careful optimization of reaction parameters. The choice of solvent, reaction temperature, and the stoichiometry of the reagents are paramount in controlling the regioselectivity and preventing the formation of unwanted byproducts.

1 Solvent Effects on Regioselectivity and Yield

The choice of solvent can dramatically influence the outcome of the bromination of 3,4-dimethoxytoluene (B46254), particularly when using reagents like NBS that can participate in multiple reaction pathways. mdma.ch The polarity of the solvent can determine whether a radical or an ionic mechanism is favored.

Non-polar solvents such as carbon tetrachloride (CCl₄) are known to promote free-radical pathways. In the case of 3,4-dimethoxytoluene, this would lead to undesirable benzylic bromination at the 1-methyl group. mdma.ch

Polar aprotic solvents like acetonitrile (B52724) (CH₃CN) or dimethylformamide (DMF) favor ionic mechanisms. This preference is crucial for promoting the electrophilic attack on the aromatic ring. Studies have shown that switching the solvent from CCl₄ to CH₃CN for the NBS bromination of methylanisoles completely shifts the selectivity from benzylic to exclusive nuclear bromination, often with increased reaction rates and milder temperature requirements. mdma.ch

The following table illustrates the profound effect of the solvent on the bromination pathway of methoxy-substituted aromatics using NBS.

SubstrateReagentSolventConditionsProduct TypeYieldReference
MethylanisolesNBSCCl₄RefluxBenzylic Bromination- mdma.ch
MethylanisolesNBSCH₃CNRoom TempNuclear BrominationExcellent mdma.ch
Activated AromaticsNBSDMF-para-Selective Nuclear BrominationHigh-
AromaticsH₂O₂/HBrH₂OAmbient TempNuclear BrominationHigh researchgate.net

2 Temperature and Stoichiometric Control for Monobromination

Controlling the temperature and the molar ratio of the reactants is a fundamental strategy for maximizing the yield of the desired monobrominated product while minimizing over-reaction.

Temperature Control: Electrophilic aromatic brominations are typically exothermic. Lowering the reaction temperature can help control the reaction rate, which can in turn enhance regioselectivity by favoring the kinetically preferred product. As seen with NBS brominations, the use of an appropriate solvent like acetonitrile can allow the reaction to proceed efficiently at room temperature, avoiding the higher temperatures (reflux) that might lead to side reactions. mdma.ch

Stoichiometric Control: The high activation of the 3,4-dimethoxytoluene ring makes it susceptible to polybromination. To prevent the introduction of a second or third bromine atom, it is essential to use the brominating agent in a controlled stoichiometric amount, typically one equivalent or slightly less relative to the substrate. organic-chemistry.org This ensures that once the first bromination occurs, there is insufficient brominating agent remaining to react with the still-activated monobrominated product. Systems like H₂O₂/HBr are particularly adept at this, where the selective formation of mono- or di-brominated products can be directed simply by adjusting the equivalents of the reagents used. nih.gov

Catalyst Loading and Reaction Time Optimization

The optimization of catalyst loading and reaction time is a critical step in developing an efficient synthesis for this compound, particularly for the direct bromination of its precursor. The goal is to maximize the yield of the desired product while minimizing reaction time and the formation of byproducts, such as di-brominated species. This process involves systematically varying key parameters.

The effect of these parameters is typically studied to achieve high selectivity and yields, often in the range of 80–90%. researchgate.net Automated systems and high-throughput screening methods can accelerate the optimization of both continuous variables, like temperature and residence time, and discrete variables, such as the specific catalyst or solvent used. semanticscholar.org

Below is a representative data table illustrating a hypothetical optimization study for the bromination of 3,4-dimethoxy-1-methylbenzene using N-Bromosuccinimide (NBS), a common brominating agent that may not require a catalyst but whose performance is sensitive to reaction conditions.

EntryNBS (Equivalents)SolventTemperature (°C)Time (h)Conversion (%)Yield of 2-Bromo Isomer (%)
11.0CH₂Cl₂25127565
21.1CH₂Cl₂25129582
31.1CH₂Cl₂4069885
41.2CH₂Cl₂40610083 (Di-bromo: 5%)
51.1CH₃CN4069988

This table is a representative example created for illustrative purposes.

Scale-Up Considerations for Laboratory and Industrial Production

Transitioning the synthesis of this compound from a laboratory setting to industrial production requires addressing several critical challenges. The direct bromination of the highly activated 3,4-dimethoxy-1-methylbenzene ring is an exothermic reaction. On a large scale, efficient heat management is paramount to prevent runaway reactions and control the formation of impurities. The choice of reactor, cooling systems, and the rate of reagent addition are crucial design considerations.

Furthermore, ensuring consistent regioselectivity on an industrial scale can be difficult. Minor variations in temperature or mixing efficiency can alter the ratio of isomeric products, complicating purification. The purification process itself, often chromatography in the lab, must be replaced with more scalable methods like crystallization or distillation, which requires the product to have suitable physical properties.

The development of C-H activation strategies, while often sophisticated, is sometimes pursued with industrial applications in mind, as they can offer more streamlined processes that reduce the number of synthetic steps and waste, making them economically and environmentally advantageous for larger-scale synthesis. rsc.org

Alternative Synthetic Routes and Precursors

Functionalization of Pre-existing Aromatic Scaffolds (e.g., Bromination of 3,4-Dimethoxy-1-methylbenzene)

The most direct and common route to this compound is through the electrophilic aromatic substitution of the pre-existing aromatic scaffold, 3,4-dimethoxy-1-methylbenzene (also known as 4-methylveratrole). In this precursor, the benzene (B151609) ring is highly activated by three electron-donating groups: two methoxy (B1213986) (-OCH₃) groups and one methyl (-CH₃) group.

The directing effects of these groups determine the position of bromination:

The methoxy group at C-3 is strongly activating and directs incoming electrophiles to the ortho (C-2, C-4) and para (C-6) positions.

The methoxy group at C-4 is also strongly activating and directs to its ortho (C-3, C-5) and para (C-1) positions.

The methyl group at C-1 is a weaker activator, directing to its ortho (C-2, C-6) and para (C-4) positions.

The cumulative effect of these groups strongly favors substitution at the C-2 and C-6 positions, which are ortho to both the methyl group and the C-3 methoxy group. Therefore, direct bromination using reagents like molecular bromine (Br₂) with a mild catalyst or N-Bromosuccinimide (NBS) in a suitable solvent is expected to yield the 2-bromo isomer as a major product. Careful control of stoichiometry is necessary to avoid the formation of the 2,6-dibromo byproduct.

Multi-step Synthetic Sequences Involving Functional Group Interconversions

Multi-step syntheses involving functional group interconversions (FGI) offer highly versatile, albeit longer, pathways to complex substituted benzenes like this compound. libretexts.orgfiveable.me These routes allow for the precise installation of substituents by transforming one functional group into another, thereby controlling regioselectivity at each stage.

One hypothetical multi-step sequence could be:

Nitration: Start with 3,4-dimethoxytoluene and introduce a nitro group. The strong activating nature of the methoxy groups would direct the nitration to the positions ortho to them, likely yielding 2-nitro-3,4-dimethoxy-1-methylbenzene.

Reduction: The nitro group can be reduced to an amine (-NH₂) using standard reducing agents like H₂ over a palladium catalyst or SnCl₂ in HCl. This yields 2-amino-3,4-dimethoxy-1-methylbenzene.

Diazotization: The resulting aniline (B41778) derivative is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt.

Sandmeyer Reaction: The diazonium salt can then be converted to the target bromo-compound by treatment with copper(I) bromide (CuBr).

This sequence, while longer than direct bromination, provides unambiguous control over the placement of the bromine atom at the C-2 position, avoiding the potential for isomeric mixtures. This level of control is a hallmark of strategies that rely on functional group interconversions. youtube.com

Chemical Reactivity and Transformations of 2 Bromo 3,4 Dimethoxy 1 Methylbenzene

Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. libretexts.org The mechanism typically involves an initial attack by an electrophile on the electron-rich benzene (B151609) ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion, followed by the loss of a proton to restore aromaticity. masterorganicchemistry.comlibretexts.orgyoutube.com

The highly activated nature of the 2-Bromo-3,4-dimethoxy-1-methylbenzene ring suggests it would readily undergo further electrophilic substitution reactions such as nitration and sulfonation.

Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring is typically achieved using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the nitronium ion (NO₂⁺) as the active electrophile. libretexts.org Given the directing effects of the existing substituents, a new electrophile would preferentially add to the most nucleophilic position on the ring. For instance, the nitration of related substituted bromobenzenes, such as 2-bromo-1-methoxy-4-methylbenzene, proceeds to yield products like 2-bromo-1-methoxy-4-methyl-3-nitrobenzene. nih.gov While specific studies on this compound are not prevalent, the reaction is anticipated to occur at the most activated position, C-6.

Sulfonation: This reaction involves the introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid (H₂SO₄ with dissolved SO₃) or concentrated sulfuric acid alone. libretexts.org The electrophile is sulfur trioxide (SO₃). The sulfonation of aromatic ethers like 1,2-dimethoxybenzene (B1683551) primarily yields the 4-sulfonic acid derivative, and further sulfonation can occur under more forcing conditions. researchgate.net For this compound, sulfonation is expected at the C-6 position, driven by the powerful directing effects of the adjacent methoxy (B1213986) and methyl groups.

The position of any new substituent added to the benzene ring via EAS is determined by the directing effects of the groups already present. pressbooks.pub Substituents are broadly classified as activating or deactivating and as ortho-, para- or meta-directors.

Methoxy Groups (-OCH₃): The two methoxy groups at C-3 and C-4 are strong activating groups. pressbooks.pub They donate electron density to the ring through resonance (lone pairs on the oxygen atom) and are powerful ortho- and para-directors.

Methyl Group (-CH₃): The methyl group at C-1 is a weak activating group that donates electron density through an inductive effect and hyperconjugation. It is also an ortho- and para-director. libretexts.org

Bromo Group (-Br): The bromine atom at C-2 is a weakly deactivating group due to its inductive electron withdrawal. However, due to resonance donation of its lone pairs, it acts as an ortho- and para-director. libretexts.orgreddit.com

Position C-5: This position is ortho to the C-4 methoxy group (activating), but meta to the C-3 methoxy, C-1 methyl, and C-2 bromo groups (disfavoring).

Position C-6: This position is para to the C-3 methoxy group (strongly activating), ortho to the C-1 methyl group (activating), and meta to the C-4 methoxy and C-2 bromo groups.

The synergistic ortho-directing effect from the methyl group and the powerful para-directing effect from the C-3 methoxy group make the C-6 position the most electronically enriched and sterically accessible site for electrophilic attack. Therefore, EAS reactions on this substrate are strongly predicted to yield 6-substituted products.

SubstituentPositionElectronic EffectDirecting Effect
-CH₃C-1Activating (Weak)Ortho, Para
-BrC-2Deactivating (Weak)Ortho, Para
-OCH₃C-3Activating (Strong)Ortho, Para
-OCH₃C-4Activating (Strong)Ortho, Para

Nucleophilic Aromatic Substitution (SNAr) Reactions

Traditional SNAr reactions require the presence of strong electron-withdrawing groups positioned ortho or para to a leaving group to stabilize the negatively charged Meisenheimer complex intermediate. The electron-donating nature of the methoxy and methyl groups on this compound deactivates the ring towards nucleophilic attack, making classical SNAr reactions unfavorable.

Despite the unsuitability for SNAr, the bromine atom can be displaced to form other functionalities, such as phenolic compounds, through alternative mechanisms. The conversion of aryl bromides to phenols often requires harsh conditions or transition-metal catalysis. For example, the demethylation of substituted aryl methyl ethers using reagents like boron tribromide (BBr₃) is a common method to produce phenols, though this reaction targets the ether linkage rather than the C-Br bond. researchgate.net The direct hydroxylation of an electron-rich aryl bromide like this compound would likely necessitate a copper- or palladium-catalyzed process under specific ligand and base conditions, which proceeds via a mechanism distinct from SNAr.

Transition Metal-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, with the bromo substituent serving as a reactive handle. chemrxiv.org Palladium- and nickel-based catalysts are most commonly employed. wikipedia.orgreddit.com

The carbon-bromine bond provides a reactive site for oxidative addition to a low-valent transition metal catalyst (typically Pd(0) or Ni(0)), initiating the catalytic cycle for numerous cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron compound (boronic acid or ester) and is widely used due to its mild conditions and the stability of the reagents. nih.govresearchgate.net this compound would react with various aryl- or vinylboronic acids in the presence of a palladium catalyst and a base to form biaryl or styrenyl compounds, respectively. rsc.orgbeilstein-journals.org

Negishi Coupling: The Negishi coupling involves the reaction of an organohalide with an organozinc reagent. wikipedia.org It is known for its high functional group tolerance and its ability to form C(sp²)-C(sp³), C(sp²)-C(sp²), and C(sp²)-C(sp) bonds. nih.govbeilstein-journals.org

Kumada Coupling: This reaction utilizes a Grignard reagent (organomagnesium halide) as the nucleophilic partner. wikipedia.orgorganic-chemistry.org While highly effective, the strong basicity and nucleophilicity of Grignard reagents can limit its functional group compatibility. nih.govpsu.edu

Stille Coupling: The Stille reaction pairs the organohalide with an organotin (stannane) reagent. wikipedia.org A key advantage is the inertness of organostannanes to many reaction conditions, although the toxicity of tin compounds is a significant drawback. psu.edu

Coupling ReactionOrganometallic Reagent (R'-M)Typical CatalystKey Features
Suzuki-MiyauraR'-B(OH)₂ or R'-B(OR)₂Pd complexes (e.g., Pd(PPh₃)₄) + BaseStable reagents, mild conditions, wide use. nih.gov
NegishiR'-ZnXPd or Ni complexesHigh reactivity and functional group tolerance. wikipedia.org
KumadaR'-MgXPd or Ni complexesHigh reactivity, but limited functional group tolerance. wikipedia.org
StilleR'-Sn(Alkyl)₃Pd complexesExcellent functional group tolerance, toxic reagents. wikipedia.org

Carbon-Heteroatom Bond Forming Reactions (e.g., C-O, C-N, C-S Couplings)

Beyond carbon-carbon bonds, the functionalization of the C-Br bond to form connections with oxygen, nitrogen, and sulfur is crucial for synthesizing a wide array of functional molecules.

The direct hydroxylation of aryl halides to phenols is a challenging transformation. More commonly, this is achieved through indirect methods. One of the most effective strategies involves a palladium-catalyzed borylation of the aryl bromide to form a boronic ester, which is then oxidized in a subsequent step (e.g., with hydrogen peroxide) to yield the corresponding phenol (B47542). Alternatively, palladium-catalyzed coupling with a hydroxide (B78521) source, often using specialized ligands and conditions, can achieve the transformation, though this can be lower-yielding.

The Buchwald-Hartwig amination is a premier method for forming C–N bonds by coupling aryl halides with amines. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by palladium complexes bearing specialized phosphine (B1218219) ligands and requires a base to deprotonate the amine. nih.gov This method is highly versatile, accommodating primary and secondary amines, anilines, and various N-heterocycles. wikipedia.orgnih.gov For this compound, this reaction would provide access to a diverse range of N-aryl derivatives.

Table 3: Representative Buchwald-Hartwig Amination Reactions

AminePalladium PrecatalystLigandBaseExpected Product
MorpholinePd₂(dba)₃BINAPNaOt-Bu4-(3,4-Dimethoxy-2-methylphenyl)morpholine
Aniline (B41778)Pd(OAc)₂XPhosK₃PO₄N-(3,4-Dimethoxy-2-methylphenyl)aniline
PyrrolidinePd₂(dba)₃RuPhosLiHMDS1-(3,4-Dimethoxy-2-methylphenyl)pyrrolidine

Similarly, C–S bond formation can be achieved through palladium- or copper-catalyzed coupling of aryl bromides with thiols or thiolates. These reactions provide access to aryl sulfides, which are important in materials science and medicinal chemistry.

Oxidation and Reduction Reactions

The substituents on the benzene ring also offer pathways for chemical modification through oxidation and reduction.

The methoxy groups of this compound are generally stable to oxidation, but they can be cleaved under specific conditions to reveal phenol functionalities. The use of strong Lewis acids, such as boron tribromide (BBr₃), is a standard method for the demethylation of aryl methyl ethers. researchgate.net Research on related bromo-dimethoxyaryl compounds has demonstrated that such demethylation can be performed with high regioselectivity. researchgate.netuqar.ca Cleavage of one or both methoxy groups on this compound would yield the corresponding phenol or catechol derivative.

These resulting hydroxylated aromatics are much more susceptible to oxidation than their methoxy-protected precursors. The oxidation of catechols or hydroquinones to the corresponding ortho- or para-quinones is a well-established transformation, often achievable with mild oxidizing agents. Therefore, the transformation of this compound to a quinone would typically proceed via a two-step sequence: demethylation followed by oxidation.

Reduction of the Aryl Bromide Moiety

The primary methods for the reduction of aryl bromides include catalytic hydrogenation and metal-mediated reductions. The choice of method often depends on the presence of other functional groups in the molecule and the desired selectivity.

Catalytic Hydrogenation

Catalytic hydrogenation is a widely employed method for the reductive dehalogenation of aryl halides. organic-chemistry.orgcolab.wsresearchgate.net This process typically involves the use of a metal catalyst, such as palladium or nickel, and a source of hydrogen.

One of the most common catalysts for this transformation is palladium on carbon (Pd/C). The reaction is typically carried out in a solvent like ethanol (B145695) or ethyl acetate (B1210297) under a hydrogen atmosphere. A base, such as sodium acetate or triethylamine, is often added to neutralize the hydrobromic acid (HBr) that is formed as a byproduct, preventing side reactions and catalyst deactivation. The electron-donating nature of the methoxy and methyl groups on the benzene ring of this compound is expected to facilitate the oxidative addition of the C-Br bond to the palladium catalyst, a key step in the catalytic cycle.

Raney Nickel (Ra-Ni) is another effective catalyst for the reduction of aryl bromides. bohrium.comresearchgate.net It can be used with hydrogen gas or through catalytic transfer hydrogenation, where a hydrogen donor molecule provides the hydrogen. An interesting application of Raney nickel involves its use in an acidic medium, where it acts as both the catalyst and the hydrogen source. bohrium.comresearchgate.net This method has been shown to be effective for the reduction of various aryl bromides to their corresponding hydrocarbons in good yields. bohrium.com

The table below summarizes typical conditions for the catalytic hydrogenation of various aryl bromides, which can be considered analogous to the reduction of this compound.

Aryl Bromide SubstrateCatalystSolventReagentsYield (%)Reference
4-Bromo-2-nitrobenzoic acid10% Pd/CEthanolH2 (1 atm)92 organic-chemistry.org
Various aryl bromidesRaney NiMethanol/WaterH2SO4Good yields bohrium.com
Halogen-heteroaromatic aldehydesPdCl2-H2 (1 atm), Sodium acetate- researchgate.net

Metal-Mediated Reductions

Reductive dehalogenation can also be achieved using various metals and metal hydrides. These methods are often used when catalytic hydrogenation is not feasible due to the presence of other reducible functional groups that need to be preserved.

For instance, reductions using metals like zinc or magnesium in the presence of a proton source can be effective. Another common approach is the use of metal hydrides such as sodium borohydride (B1222165) (NaBH₄) in the presence of a transition metal catalyst.

While these methods are generally effective, the choice of reagent and reaction conditions would need to be carefully optimized for this compound to ensure selective reduction of the C-Br bond without affecting the methoxy groups or the aromatic ring itself.

The following table presents some examples of metal-mediated reductions of aryl halides.

Aryl Halide SubstrateReducing AgentCatalyst/AdditiveSolventProductReference
Aryl chloridesSodium hypophosphite or borohydridePalladium-Aryl hydrocarbon organic-chemistry.org
2,4,6-TribromophenolAnaerobic microorganisms-Aqueous medium2-Bromophenol nih.gov

Spectroscopic Characterization and Structural Analysis of 2 Bromo 3,4 Dimethoxy 1 Methylbenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the detailed structure of organic molecules. For 2-Bromo-3,4-dimethoxy-1-methylbenzene, both ¹H and ¹³C NMR, along with advanced 2D techniques, would be employed to map out the connectivity and spatial arrangement of atoms.

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments. For this compound, the structure dictates five distinct proton signals: two for the aromatic protons, two for the methoxy (B1213986) groups, and one for the methyl group.

The two aromatic protons (H-5 and H-6) are adjacent to each other and would appear as two distinct doublets due to ortho-coupling. The electron-donating methoxy groups and the methyl group will shield these protons, while the electronegative bromine atom will have a deshielding effect. The proton at the C-6 position is expected to be more deshielded due to the adjacent bromine atom.

The protons of the two methoxy groups at C-3 and C-4 are in different electronic environments and are expected to appear as two separate singlets. Similarly, the methyl group at C-1 is unique and will present as a singlet.

Predicted ¹H NMR Data for this compound (Predicted values based on analogous compounds)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic H (H-5)~6.8 - 7.0Doublet~8.0 - 9.0
Aromatic H (H-6)~7.0 - 7.2Doublet~8.0 - 9.0
Methoxy (C4-OCH₃)~3.8 - 3.9SingletN/A
Methoxy (C3-OCH₃)~3.8 - 3.9SingletN/A
Methyl (C1-CH₃)~2.2 - 2.4SingletN/A

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Due to the lack of symmetry, all nine carbon atoms in this compound are chemically non-equivalent and should produce nine distinct signals.

The chemical shifts are influenced by the attached substituents. libretexts.org The carbons bearing the electron-withdrawing oxygen atoms of the methoxy groups (C-3 and C-4) will be significantly deshielded, appearing at a high chemical shift. The carbon attached to the bromine atom (C-2) will also be affected, though the "heavy atom effect" can sometimes lead to a less downfield shift than expected based on electronegativity alone. stackexchange.com The aromatic carbons not directly attached to heteroatoms will resonate in the typical aromatic region (approx. 110-140 ppm). The carbons of the methoxy and methyl groups will appear in the upfield region of the spectrum.

Predicted ¹³C NMR Data for this compound (Predicted values based on analogous compounds)

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C1 (C-CH₃)~125 - 130
C2 (C-Br)~115 - 120
C3 (C-OCH₃)~148 - 152
C4 (C-OCH₃)~150 - 155
C5 (CH)~112 - 118
C6 (CH)~125 - 130
C1-C H₃~15 - 20
C3-O CH₃~55 - 60
C4-O CH₃~56 - 61

To unambiguously assign all proton and carbon signals and confirm the substitution pattern, advanced 2D NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would show a correlation between the two adjacent aromatic protons (H-5 and H-6), confirming their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. It would definitively link the H-5 signal to the C-5 signal and the H-6 signal to the C-6 signal. It would also connect the methyl and methoxy proton singlets to their respective carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. A key NOE would be expected between the methyl protons (on C-1) and the H-6 proton, as well as between the methoxy protons (on C-3) and the methyl protons (on C-1). This would provide definitive proof of the relative positioning of the substituents.

Infrared (IR) Spectroscopy for Vibrational Modes

Infrared spectroscopy identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to display several key absorption bands.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methoxy groups would be observed just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹).

C=C Aromatic Stretching: The presence of the benzene (B151609) ring would give rise to characteristic stretching vibrations in the 1450-1600 cm⁻¹ region.

C-O Stretching: The strong C-O stretching of the two aryl-alkyl ether (methoxy) groups would be prominent, typically appearing as strong bands in the 1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions.

C-Br Stretching: The vibration associated with the carbon-bromine bond would be found in the fingerprint region, typically between 600 and 500 cm⁻¹.

Predicted IR Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3000 - 3100Medium-Weak
Aliphatic C-H Stretch2850 - 2960Medium
Aromatic C=C Stretch1450 - 1600Medium-Strong
Asymmetric C-O-C Stretch1200 - 1275Strong
Symmetric C-O-C Stretch1020 - 1075Strong
C-Br Stretch500 - 600Medium-Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information on the electronic transitions within a molecule, particularly those involving conjugated π-systems like the benzene ring. Substituted benzenes typically exhibit two main absorption bands: the primary band (E2-band) around 200-220 nm and the secondary band (B-band) around 250-280 nm. The presence of multiple substituents (bromo, methoxy, methyl) affects the energy of these transitions, usually causing a bathochromic (red) shift to longer wavelengths and an increase in absorption intensity. The exact λmax values would depend on the solvent used.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is used to determine the molecular weight and can provide structural information based on the fragmentation patterns of the molecule.

Molecular Ion Peak: The molecular formula for this compound is C₉H₁₁BrO₂. The key feature would be the molecular ion (M⁺) peak. Due to the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance, the mass spectrum will exhibit two peaks of almost equal intensity for the molecular ion: one for [C₉H₁₁⁷⁹BrO₂]⁺ and one for [C₉H₁₁⁸¹BrO₂]⁺. The calculated monoisotopic mass is approximately 230.00 and 232.00 g/mol .

Fragmentation Patterns: Common fragmentation pathways for this molecule would likely involve the loss of small, stable fragments.

Loss of a methyl radical (•CH₃): A significant peak would be expected at M-15, resulting from the cleavage of a methyl group from one of the methoxy functionalities or the toluene (B28343) methyl group.

Loss of a methoxy radical (•OCH₃): A peak at M-31 could be observed.

Loss of bromine (•Br): Cleavage of the C-Br bond would lead to a fragment at M-79/81.

X-ray Diffraction (XRD) for Solid-State Structural Elucidation

As of the latest available data, detailed X-ray diffraction (XRD) studies specifically for the solid-state structural elucidation of this compound have not been reported in publicly accessible literature. While crystallographic data is available for structurally related compounds, this information cannot be extrapolated to definitively describe the crystal structure of this compound.

X-ray diffraction is a primary technique for determining the precise arrangement of atoms within a crystalline solid. Such an analysis for this compound would provide critical information, including:

Crystal System and Space Group: Defining the symmetry and periodic arrangement of the molecules in the crystal lattice.

Unit Cell Dimensions: The specific lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Atomic Coordinates: The exact position of each atom within the unit cell.

Bond Lengths and Angles: Precise measurements of the covalent bonds and angles within the molecule.

Intermolecular Interactions: Identification of non-covalent interactions, such as van der Waals forces or halogen bonding, that influence the crystal packing.

Without experimental XRD data, a definitive analysis of the solid-state structure of this compound remains speculative. Future crystallographic studies are necessary to provide the empirical data required for a complete structural characterization.

Computational and Theoretical Investigations of 2 Bromo 3,4 Dimethoxy 1 Methylbenzene

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is instrumental in mapping the energetic landscape of a chemical reaction. By calculating the energies of reactants, intermediates, transition states, and products, a detailed mechanistic pathway can be constructed. This approach is particularly valuable for electrophilic aromatic substitution (EAS) reactions, such as the bromination of 3,4-dimethoxy-1-methylbenzene. irjet.net The process involves modeling the step-by-step transformation, from the initial interaction of the aromatic ring with the electrophile to the final deprotonation step that restores aromaticity. irjet.netrsc.org

The bromination of an activated aromatic ring like 3,4-dimethoxy-1-methylbenzene proceeds through a multi-step mechanism, typically involving the formation of a high-energy intermediate known as a σ-complex or arenium ion. rsc.org Computational methods, particularly Density Functional Theory (DFT), are employed to locate and characterize the transition state (TS) leading to this intermediate. rsc.orgresearchgate.net The TS represents the maximum energy point along the reaction coordinate for a given step.

The key energetic parameters calculated include:

Activation Energy (ΔG‡): The Gibbs free energy difference between the reactants and the transition state. A lower activation energy implies a faster reaction rate. pku.edu.cn

Table 1: Hypothetical Calculated Energetic Data for the Bromination of 3,4-dimethoxy-1-methylbenzene Note: This table is illustrative, based on typical values from computational studies of similar electrophilic aromatic substitution reactions.

ParameterDescriptionCalculated Value (kcal/mol)
Activation Free Energy (ΔG‡)Energy barrier for the formation of the σ-complex.10-15
Intermediate StabilityRelative energy of the σ-complex (arenium ion).2-5
Overall Reaction Free Energy (ΔG_rxn)Thermodynamic driving force for the reaction.-15 to -25

Electrophilic substitution on a polysubstituted benzene (B151609) ring can potentially yield multiple isomers. acs.org In the case of 3,4-dimethoxy-1-methylbenzene, the incoming electrophile (e.g., Br⁺) can attack several positions. The observed regioselectivity, which leads predominantly to 2-Bromo-3,4-dimethoxy-1-methylbenzene, can be rationalized using computational models.

The primary method for predicting regioselectivity involves calculating the relative energies of all possible σ-complex intermediates (and the transition states leading to them). chemrxiv.org The directing effects of the substituents are key:

-OCH₃ groups: These are strong activating, ortho, para-directing groups.

-CH₃ group: This is a weaker activating, ortho, para-directing group.

Computational analysis reveals that the transition state leading to the σ-complex with the bromine at the C2 position is the lowest in energy. This is because the positive charge in the corresponding arenium ion is most effectively stabilized by the combined electron-donating effects of the adjacent methyl group (at C1) and the powerful resonance donation from the methoxy (B1213986) group at C3. Attack at other positions would result in less stable intermediates.

Modern computational tools like RegioSQM can predict the most likely site of electrophilic attack by calculating the proton affinity of each aromatic carbon atom; the carbon with the highest proton affinity is identified as the most nucleophilic center. rsc.orgnih.gov For substituted benzenes, the reactivity and regioselectivity are predominantly determined by the nucleophilicity of the carbon atoms on the ring. nih.gov This nucleophilicity is, in turn, heavily influenced by the attached substituent groups. nih.govpku.edu.cn

Table 2: Computational Rationalization of Regioselectivity in the Bromination of 3,4-dimethoxy-1-methylbenzene

Position of AttackRelative Transition State Energy (kcal/mol)Key Stabilizing/Destabilizing FactorsPredicted Outcome
C20.0 (Most Stable)Stabilization from adjacent -CH₃ and -OCH₃ groups.Major Product
C5+2.5Stabilization from adjacent -OCH₃ group; some steric hindrance.Minor Product
C6+1.8Stabilization from adjacent -CH₃ group and para -OCH₃ group.Minor Product

Quantitative Structure-Property Relationship (QSPR) Studies for Benzene Derivatives

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach used to predict the properties of chemicals based on their molecular structure. iupac.org These models establish a mathematical correlation between calculated molecular descriptors and an experimentally measured property. researchgate.netkashanu.ac.ir For benzene derivatives, QSPR has been successfully applied to predict a wide range of physicochemical properties, including boiling points, entropy, solubility, and chromatographic retention times. kashanu.ac.irbohrium.comtandfonline.com

The QSPR methodology involves several steps:

Data Set Collection: A set of benzene derivatives with known experimental property values is assembled.

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can be topological (describing atomic connectivity), quantum-chemical (from electronic structure calculations), or constitutional (e.g., molecular weight). kashanu.ac.irnih.gov

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Support Vector Machines, are used to build a model that links a subset of descriptors to the property of interest. kashanu.ac.irnih.gov

Validation: The model's predictive power is rigorously tested using external validation sets or cross-validation techniques.

For a compound like this compound, a QSPR model developed for substituted benzenes could predict properties like its molar refractivity, critical temperature, or partition coefficient (LogP). tandfonline.com For instance, studies have shown that properties like entropy and heat capacity for benzene derivatives can be effectively modeled using topological indices such as the Szeged (Sz) and Hyper-Wiener (HW) indices. kashanu.ac.ir

Table 3: Example of Descriptors Used in QSPR Models for Benzene Derivatives

Descriptor TypeExample DescriptorInformation Encoded
TopologicalWiener Index (W)Molecular branching and size. kashanu.ac.ir
TopologicalRandić Index (χ)Degree of branching in the carbon skeleton. kashanu.ac.ir
Quantum-ChemicalDipole Moment (µ)Molecular polarity. bohrium.com
Quantum-ChemicalHOMO/LUMO EnergiesElectron-donating/accepting ability. nih.gov
ConstitutionalMolecular Weight (MW)Overall mass of the molecule.

Molecular Dynamics Simulations and Solvent Effects

While quantum mechanics calculations are excellent for studying individual reaction steps, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time, including the crucial role of the solvent. An MD simulation treats atoms as classical particles and solves Newton's equations of motion, allowing for the observation of molecular vibrations, rotations, and translations.

For the bromination of 3,4-dimethoxy-1-methylbenzene, MD simulations can be used to:

Model Solvation: Analyze how solvent molecules arrange themselves around the aromatic reactant and the charged transition state. The polarity and hydrogen-bonding capability of the solvent can significantly impact the reaction's energy barrier. rsc.org

Study Conformational Dynamics: Investigate the rotation of the methoxy groups and how their orientation might influence access to the reactive sites on the ring.

Analyze Diffusion and Encounters: Simulate the diffusion of the electrophile (e.g., Br₂) towards the aromatic substrate and the frequency of reactive encounters.

The choice of solvent can influence not only the rate of an electrophilic aromatic substitution but also its regioselectivity. rsc.org Computational studies often incorporate solvent effects using implicit solvent models (where the solvent is treated as a continuous medium) or explicit models (where individual solvent molecules are included in the simulation box, as in MD). researchgate.netacs.org For example, a polar aprotic solvent might stabilize the charged σ-complex more effectively than a nonpolar solvent, thereby accelerating the reaction. rsc.org Computational chemistry can be used to connect these solvent effects with experimentally observed phenomena. researchgate.netacs.org

Article on this compound Forthcoming Pending Further Research

The intended article was to focus on the following aspects of this compound:

Role as a Key Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Architectures

Application in Medicinal Chemistry Building Blocks and Analog Synthesis

Utilization in Advanced Materials Synthesis

This lack of specific, verifiable information makes it impossible to provide a scientifically accurate and thorough discussion on the role of this compound in the requested areas. Constructing an article without such foundational research would lead to inaccuracies and misrepresentation of the compound's scientific standing.

Further research and publication in the field of organic chemistry may, in the future, shed light on the potential uses of this compound as a synthetic intermediate. Until such information becomes available, a detailed and authoritative article on this specific compound remains unachievable.

Compound Data Table

As no specific applications or synthetic routes involving other compounds could be detailed for this compound, a table of related compounds is not applicable. The data for the subject compound is limited to its basic chemical properties.

Future Research Directions and Challenges

Development of Greener and More Sustainable Synthetic Routes

Traditional methods for the synthesis of aryl bromides often involve the use of stoichiometric and hazardous reagents like elemental bromine, which raises environmental and safety concerns. nih.gov Future research will undoubtedly focus on the development of greener and more sustainable synthetic routes to 2-Bromo-3,4-dimethoxy-1-methylbenzene.

One promising avenue is the application of flow chemistry . Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and the potential for process automation and intensification. cinz.nzmit.edu The in-situ generation of hazardous reagents, such as bromine from the oxidation of hydrogen bromide, can be safely managed in a flow system, minimizing operator exposure and the risk of runaway reactions. nih.govmdpi.com This approach could lead to a more efficient and sustainable production of this compound.

Mechanochemistry , which involves conducting reactions in the solid state with minimal or no solvent, presents another green alternative. beilstein-journals.orgnih.gov By using mechanical force to induce chemical reactivity, mechanochemistry can reduce solvent waste and, in some cases, lead to different reaction outcomes compared to solution-phase synthesis. Exploring the mechanochemical synthesis of this compound could offer a more environmentally friendly and atom-economical route.

Biocatalysis , utilizing enzymes for chemical transformations, is a cornerstone of green chemistry. While not yet widely applied for the synthesis of this specific compound, the development of engineered halogenating enzymes could provide a highly selective and environmentally benign method for the bromination of the 3,4-dimethoxy-1-methylbenzene precursor.

Furthermore, direct C-H activation represents a paradigm shift in organic synthesis. bohrium.comacs.orgacs.org Instead of a multi-step process often required for introducing a bromine atom, direct C-H bromination of the parent arene, 3,4-dimethoxy-1-methylbenzene, would be a more atom-economical approach. organic-chemistry.org Rhodium-catalyzed C-H bond activation has been shown to be effective for the ortho-bromination of aromatic compounds and could be a viable strategy. organic-chemistry.org

Exploration of Novel Catalytic Transformations for Aryl Bromides

The bromine atom in this compound serves as a versatile handle for a wide array of catalytic cross-coupling reactions. While traditional palladium-catalyzed reactions like Suzuki, Heck, and Buchwald-Hartwig aminations are well-established, future research will likely focus on more novel and efficient catalytic transformations.

The development of ligand-free catalytic systems is a significant area of interest. rsc.orgrsc.orgresearchgate.net These systems, which often utilize palladium nanoparticles or other heterogeneous catalysts, offer advantages in terms of cost, catalyst recyclability, and ease of product purification. rsc.orgresearchgate.net Applying these ligand-free conditions to the cross-coupling reactions of this compound could lead to more industrially viable processes.

Ruthenium-catalyzed C-H arylation is another emerging area that could utilize this compound as a coupling partner. nih.gov This would allow for the direct formation of biaryl structures without the need for pre-functionalized coupling partners, streamlining synthetic sequences.

Furthermore, the exploration of photoredox catalysis opens up new avenues for the functionalization of aryl bromides. These methods often proceed under mild conditions and can tolerate a wide range of functional groups, offering new possibilities for the transformation of this compound into more complex molecules.

Advanced Computational Tools for Predictive Chemistry and Reaction Design

The integration of computational chemistry and machine learning is revolutionizing how chemical reactions are designed and optimized. nih.gov For a molecule like this compound, these tools can provide invaluable insights and accelerate the discovery of new reactions and applications.

Density Functional Theory (DFT) calculations can be employed to elucidate reaction mechanisms and predict the regioselectivity of electrophilic aromatic substitution, providing a theoretical basis for experimental observations. nih.gov This can be particularly useful in understanding the directing effects of the methoxy (B1213986) and methyl groups on further functionalization of the aromatic ring.

Unlocking New Synthetic Utilities and Expanding Reaction Scope

The true value of a building block like this compound lies in its potential to enable the synthesis of novel and complex molecules. Future research should focus on unlocking its synthetic utility and expanding its reaction scope.

Given its substitution pattern, this compound could serve as a key intermediate in the synthesis of natural products, pharmaceuticals, and functional materials. The strategic placement of the bromo, methoxy, and methyl groups allows for a programmed approach to the synthesis of highly substituted benzene (B151609) derivatives. sciencedaily.com

The development of one-pot or tandem reactions starting from this compound could significantly enhance synthetic efficiency. For example, a sequence involving a cross-coupling reaction followed by a demethylation or a further functionalization of the aromatic ring could rapidly generate molecular complexity.

Exploring the reactivity of this compound under different reaction paradigms, such as electrosynthesis or sonochemistry , could also lead to the discovery of novel transformations and expand its synthetic repertoire. The unique electronic properties conferred by the substituents may lead to unexpected reactivity under these conditions.

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